2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid

Regioisomeric SAR Heterocyclic chemistry Hydrogen-bond topology

2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2091697-85-5) is a heterocyclic small molecule with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol, combining a furan ring, a pyrazole core, and an acetic acid side chain. The compound belongs to the pyrazole-4-acetic acid class, a scaffold that has been validated through high-throughput screening as a CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) receptor antagonist chemotype, with optimized derivatives achieving low nanomolar inhibitory potency.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 2091697-85-5
Cat. No. B1483800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid
CAS2091697-85-5
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN(N=C2)CC(=O)O
InChIInChI=1S/C9H8N2O3/c12-9(13)6-11-5-7(4-10-11)8-2-1-3-14-8/h1-5H,6H2,(H,12,13)
InChIKeyRTSFAKQBEZJCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic Acid (CAS 2091697-85-5): Chemical Identity and Scaffold Profile for Research Procurement


2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2091697-85-5) is a heterocyclic small molecule with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol, combining a furan ring, a pyrazole core, and an acetic acid side chain . The compound belongs to the pyrazole-4-acetic acid class, a scaffold that has been validated through high-throughput screening as a CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) receptor antagonist chemotype, with optimized derivatives achieving low nanomolar inhibitory potency [1]. Its structure positions the furan-2-yl substituent at the pyrazole C4 position, a regioisomeric arrangement that differentiates it from furan-3-yl analogs and unsubstituted pyrazole-1-acetic acid scaffolds in terms of electronic character, hydrogen-bonding capability, and potential for metal coordination [2].

Why 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic Acid Cannot Be Replaced by a Generic Pyrazole-1-acetic Acid Derivative


Generic substitution among pyrazole-1-acetic acid derivatives is not scientifically valid because the regioisomeric position of the furan substituent (2-yl vs. 3-yl) and the presence or absence of additional substituents (e.g., 5-amino, methyl ester) fundamentally alter the electronic distribution, hydrogen-bond donor/acceptor topology, and conformational landscape of the molecule . Published structure–activity relationship (SAR) studies on pyrazole-4-acetic acid CRTh2 antagonists demonstrate that even minor modifications to the substitution pattern produce dramatic shifts in receptor binding affinity—optimized compounds in this series achieve IC50 values as low as 89 nM, while closely related analogs can be orders of magnitude less potent [1]. Furthermore, the furan-2-yl oxygen, positioned adjacent to the point of pyrazole attachment, can participate in intramolecular hydrogen bonding and metal-chelation interactions that the furan-3-yl regioisomer cannot replicate [2]. These structural nuances mean that procurement of a generic, superficially similar pyrazole-acetic acid will not recapitulate the specific interaction profile, synthetic reactivity, or physicochemical properties of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid.

Quantitative Differentiation Evidence for 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic Acid Versus Closest Analogs


Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Substitution at Pyrazole C4

The furan-2-yl substituent positions the furan ring oxygen atom adjacent (ortho) to the point of attachment at the pyrazole C4 position. This ortho-oxygen geometry enables intramolecular O⋯H–C hydrogen bonding with the pyrazole C5–H and facilitates bidentate metal-chelation interactions (O, N) that are stereoelectronically impossible for the furan-3-yl regioisomer, where the oxygen is meta to the point of attachment. The target compound, 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, possesses this ortho-oxygen arrangement, whereas the comparator 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid does not . In the broader pyrazol-furan carboxamide Akt inhibitor series, furan-2-yl-containing compounds demonstrated favorable kinase inhibitory activity, with the most potent analog (compound 25e) achieving an IC50 of 30.4 nM against PRAS40 phosphorylation in LNCaP cells [1].

Regioisomeric SAR Heterocyclic chemistry Hydrogen-bond topology

Scaffold Differentiation from Unsubstituted Pyrazole-1-acetic Acid: Molecular Complexity and Physicochemical Property Divergence

Compared to the unsubstituted parent scaffold 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3), the target compound incorporates a furan-2-yl substituent at the pyrazole C4 position, increasing molecular weight from 126.11 to 192.17 g/mol and adding an aromatic heterocycle with oxygen-based hydrogen-bond acceptor capability . The furan ring contributes an estimated increase in topological polar surface area (TPSA) of approximately 17 Ų (from ~55 to ~72 Ų) and an increase in cLogP by approximately 1.0–1.5 log units, predicting enhanced membrane permeability balanced against modestly increased polarity. The pyrazole-4-acetic acid scaffold has been independently validated as a CRTh2 antagonist chemotype through high-throughput screening, with optimized derivatives (e.g., compound 32) achieving IC50 = 89 nM against the CRTh2 receptor—a level of target engagement not achievable with the unsubstituted pyrazole-1-acetic acid fragment [1].

Scaffold complexity Physicochemical property prediction Fragment-based drug discovery

Free Carboxylic Acid vs. Methyl Ester: Differential Synthetic Utility for Downstream Derivatization

The target compound bears a free carboxylic acid functional group, whereas its closest ester analog, methyl 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetate (CAS 2098019-12-4), bears a methyl ester . The free carboxylic acid (MW 192.17) is directly competent for amide coupling (e.g., HATU, EDC/HOBt), bioconjugation (e.g., EDC/NHS chemistry), and salt formation without requiring a deprotection step. The methyl ester (MW 206.20) must first be hydrolyzed to the free acid under basic or acidic conditions, adding a synthetic step, introducing potential for epimerization or decomposition, and reducing overall yield . In medicinal chemistry campaigns and chemical biology probe development, the free acid form enables direct one-step diversification into amide libraries, whereas the methyl ester requires a two-step sequence (hydrolysis then coupling), representing a meaningful difference in synthetic efficiency.

Synthetic chemistry Amide coupling Prodrug design Bioconjugation

Absence of 5-Amino Substituent: Reduced Potential for Off-Target Interactions vs. 5-Amino-3-(furan-2-yl) Analog

The target compound, 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, lacks an amino substituent at the pyrazole C5 position, distinguishing it from 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 890014-51-4) . The presence of an aromatic amine (aniline-like) motif, as found in the 5-amino analog, is a well-established structural alert associated with hERG potassium channel binding (cardiotoxicity risk), CYP450-mediated metabolic activation to reactive quinone-imine species, and potential mutagenicity via the Ames test framework [1]. The target compound, by lacking this aniline-like amino group, presents a reduced potential for these specific off-target liabilities. Additionally, the absence of the 5-amino substituent eliminates a competing nucleophilic site, simplifying chemoselective derivatization at the acetic acid carboxyl group.

Off-target liability hERG binding Mutagenicity Lead optimization

CRTh2 Antagonist Scaffold Validation: Pyrazole-4-acetic Acid Core Demonstrates Distinct SAR from Indole Acetic Acid Series

High-throughput screening identified the pyrazole-4-acetic acid substructure as a novel CRTh2 receptor antagonist chemotype, distinct from the indole-3-acetic acid scaffold (e.g., indomethacin analogs) that had previously dominated this target class [1]. Biological evaluation in vitro revealed that the pyrazole core exhibited a different structure–activity relationship (SAR) compared to related indole acetic acid derivatives, opening new chemical space for CRTh2 antagonist optimization [1]. Optimization of the pyrazole-4-acetic acid series yielded low nanomolar inhibitors, with the most potent compound (compound 32) achieving an IC50 of 89 nM against the CRTh2 receptor [1]. The target compound, 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, shares the pyrazole-4-acetic acid core and positions the furan-2-yl substituent at the C4 position—a vector that can be elaborated based on established SAR to modulate CRTh2 affinity and selectivity. In contrast, the indole-3-acetic acid scaffold (e.g., indomethacin, MW 357.79) follows a different SAR trajectory and cannot access the same chemical space [1].

CRTh2 antagonist GPCR drug discovery Scaffold hopping Structure-activity relationship

Optimal Research and Procurement Application Scenarios for 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic Acid (CAS 2091697-85-5)


CRTh2 Antagonist Lead Optimization and Scaffold-Hopping Medicinal Chemistry

Procurement of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid is indicated for medicinal chemistry programs developing CRTh2 (DP2) receptor antagonists for allergic and inflammatory diseases. The pyrazole-4-acetic acid scaffold has been validated through high-throughput screening and optimized to low nanomolar potency (IC50 = 89 nM for compound 32), with SAR that diverges from the indole-3-acetic acid series [1]. The target compound provides a furan-2-yl-substituted core that can be elaborated at the acetic acid carboxyl group (amide coupling) and potentially at the furan ring to explore CRTh2 selectivity and pharmacokinetic properties.

Kinase Inhibitor Fragment Elaboration and Akt Pathway Probe Development

The furan-2-yl-pyrazole motif is a privileged fragment in kinase inhibitor design, as demonstrated by the pyrazol-furan carboxamide Akt1 inhibitor series, where compound 25e achieved an IC50 of 30.4 nM in a cellular PRAS40 phosphorylation assay [2]. 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic acid serves as a modular building block for constructing focused kinase inhibitor libraries through amide coupling at the carboxylic acid handle, enabling systematic exploration of hinge-binding and affinity-pocket interactions.

Synthetic Methodology Development for Pyrazole-4-acetic Acid Derivatives

Recent advances in the multigram synthesis of 4- and 5-pyrazolylacetic acids using oxalic acid derivatives as C2 building blocks provide scalable access to this compound class [3]. 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic acid, as a representative furan-substituted pyrazole-4-acetic acid, can be employed as a substrate for developing and optimizing new synthetic methodologies—including regioselective C–H functionalization, decarboxylative coupling, and heterocycle annulation—that leverage the distinct reactivity of the furan-2-yl and acetic acid moieties.

Metal-Coordination Chemistry and Metalloenzyme Inhibitor Design

The ortho-oxygen arrangement of the furan-2-yl substituent, combined with the pyrazole N2 nitrogen and the acetic acid carboxylate, creates a tridentate (O, N, O) metal-binding motif that can coordinate transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺/³⁺ [1]. This property makes 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid a valuable ligand scaffold for designing metalloenzyme inhibitors (e.g., targeting histone deacetylases, matrix metalloproteinases, or carbonic anhydrases) and for constructing metal-organic frameworks or coordination polymers in materials science applications.

Quote Request

Request a Quote for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.